molecular formula C16H17F5N2O2 B14792674 1-(2,2,2-Trifluoroethyl)-3alpha-(acetylamino)-6beta-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-1H-azepine-2(3H)-one

1-(2,2,2-Trifluoroethyl)-3alpha-(acetylamino)-6beta-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-1H-azepine-2(3H)-one

Cat. No.: B14792674
M. Wt: 364.31 g/mol
InChI Key: PGPIHYYFAZASKA-ZWNOBZJWSA-N
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Description

Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- is a complex organic compound known for its pharmacological properties. It is a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist, which has shown significant potential in the treatment of migraine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction could yield a more reduced form. Substitution reactions could result in derivatives with different pharmacological properties .

Scientific Research Applications

Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of various chemical modifications on pharmacological activity.

    Biology: It is used to investigate the role of CGRP receptors in various biological processes.

    Medicine: It is being studied for its potential to treat migraines and other conditions involving CGRP receptors.

Mechanism of Action

The mechanism of action of Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- involves its binding to CGRP receptors, thereby inhibiting the effects of CGRP. This inhibition can reduce the vasodilation and inflammation associated with migraines. The molecular targets include the CGRP receptors, and the pathways involved are those related to CGRP signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- apart is its unique combination of functional groups, which confer high potency and selectivity for CGRP receptors. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H17F5N2O2

Molecular Weight

364.31 g/mol

IUPAC Name

N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]acetamide

InChI

InChI=1S/C16H17F5N2O2/c1-9(24)22-13-6-5-10(11-3-2-4-12(17)14(11)18)7-23(15(13)25)8-16(19,20)21/h2-4,10,13H,5-8H2,1H3,(H,22,24)/t10-,13-/m1/s1

InChI Key

PGPIHYYFAZASKA-ZWNOBZJWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CC[C@H](CN(C1=O)CC(F)(F)F)C2=C(C(=CC=C2)F)F

Canonical SMILES

CC(=O)NC1CCC(CN(C1=O)CC(F)(F)F)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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